
2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide is an organic compound that features a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be added through nucleophilic substitution reactions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites and disrupt normal biological processes, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-5-methoxypyridine-4-sulfonamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-(tert-Butyl)-5-ethoxypyridine-4-sulfonamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-(tert-Butyl)-5-propoxypyridine-4-sulfonamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropyloxypyridine-4-sulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)11-6-10(18(13,15)16)9(7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,15,16) |
InChI Key |
ZWDGKOUVELWPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


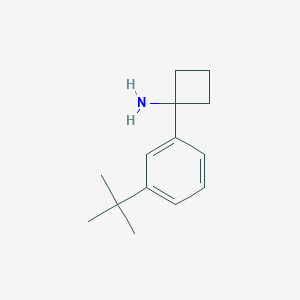

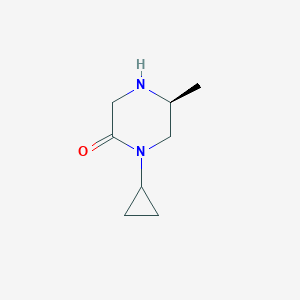
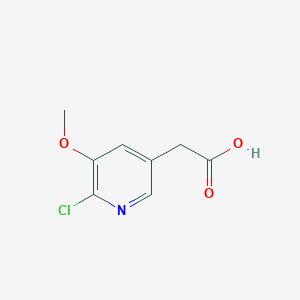
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
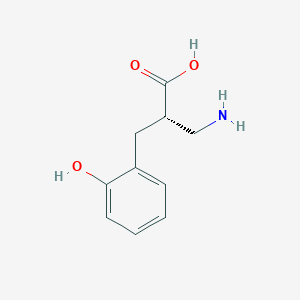
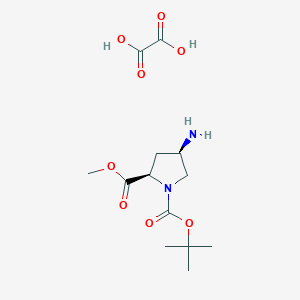
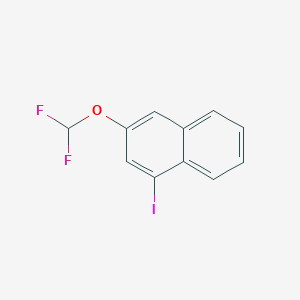


![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)

![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)

